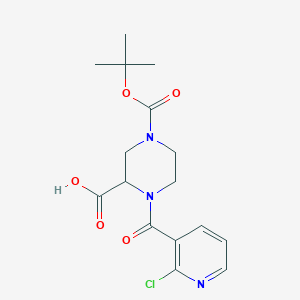
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid, also known as Boc-Cl-Nipec, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of the piperazine family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
科学的研究の応用
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Studies have shown that 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid induces cell cycle arrest and apoptosis in cancer cells by targeting the DNA topoisomerase II enzyme. This enzyme plays a crucial role in DNA replication and cell division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its potent anticancer activity, making it a valuable tool in cancer research. Additionally, it has shown promising results in antimicrobial and anti-inflammatory research. However, one limitation of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, the development of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid-based prodrugs could enhance its therapeutic efficacy and reduce its toxicity. Another potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the exploration of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid's potential applications in other fields, such as agriculture and veterinary medicine, could lead to the development of new antimicrobial agents.
合成法
The synthesis of 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid involves a series of chemical reactions, starting with the reaction of 2-chloronicotinic acid with thionyl chloride to obtain 2-chloronicotinoyl chloride. This intermediate is then reacted with Boc-piperazine to yield 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid. The purity of the compound can be enhanced through various purification techniques, including recrystallization, column chromatography, and HPLC.
特性
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVNMCCVSWEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

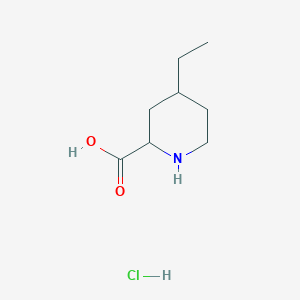
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
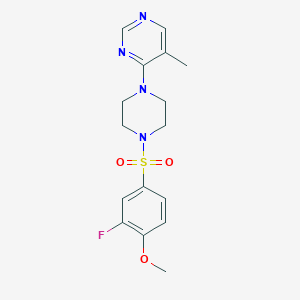
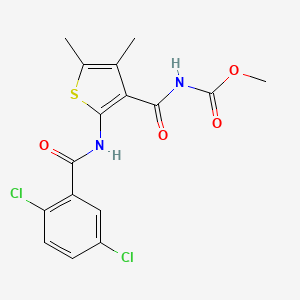


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)
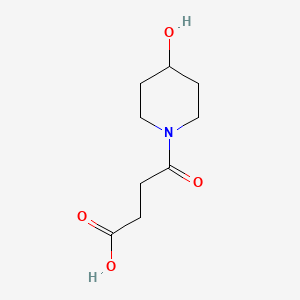
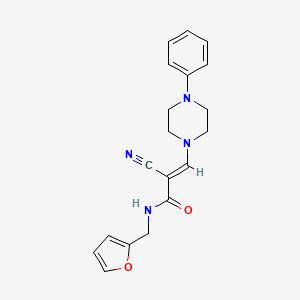
![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)
